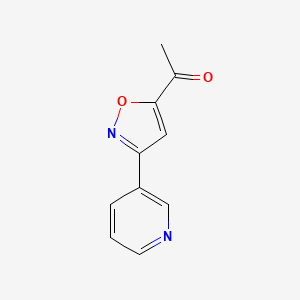

5-Acetyl-3(3-pyridyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-pyridin-3-yl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(13)10-5-9(12-14-10)8-3-2-4-11-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWLANIMFVYTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628549 | |

| Record name | 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-04-2 | |

| Record name | 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Acetyl 3 3 Pyridyl Isoxazole

Established Synthetic Pathways for 5-Acetyl-3-(3-pyridyl)isoxazole and Related Isoxazole (B147169) Derivatives

The synthesis of 3,5-disubstituted isoxazoles like 5-Acetyl-3-(3-pyridyl)isoxazole can be achieved through several reliable methods, primarily involving cycloaddition and condensation reactions.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most direct and widely utilized methods for constructing the isoxazole ring. jlu.edu.cnwikipedia.org This reaction forms the five-membered heterocyclic system in a single, often highly regioselective, step. organic-chemistry.org For the synthesis of 5-Acetyl-3-(3-pyridyl)isoxazole, this would involve the reaction of 3-pyridyl nitrile oxide with an acetyl-substituted alkyne.

The general mechanism involves the in situ generation of the nitrile oxide from an appropriate precursor, such as an aldoxime, which then reacts with the dipolarophile (the alkyne). mdpi.com The regioselectivity of the addition is governed by both steric and electronic factors, with frontier molecular orbital (FMO) theory often used to predict the outcome. mdpi.com

Several methods exist for the in situ generation of nitrile oxides:

Dehydrohalogenation of hydroximoyl halides: This is a classic method where an aldoxime is halogenated and then treated with a base.

Dehydration of nitroalkanes: Reagents like phenyl isocyanate can be used to dehydrate primary nitroalkanes to form nitrile oxides. unifi.it

Oxidation of aldoximes: Various oxidizing agents, including sodium hypochlorite, N-chlorosuccinimide (NCS), and hypervalent iodine reagents, can convert aldoximes directly to nitrile oxides. nih.govrsc.org

The use of copper(I) catalysis has been shown to facilitate the cycloaddition between in situ generated nitrile oxides and terminal acetylenes, providing good yields under mild conditions. organic-chemistry.org Additionally, mechanochemical methods, such as ball-milling, offer a solvent-free and environmentally friendly alternative for conducting these cycloadditions. nih.gov

| Feature | Description | References |

|---|---|---|

| Reactants | Nitrile Oxide (1,3-dipole) and an Alkyne (dipolarophile) | wikipedia.org |

| Product | 3,5-disubstituted isoxazole | jlu.edu.cn |

| Nitrile Oxide Generation | In situ from aldoximes (via oxidation or halogenation/elimination) or nitroalkanes (via dehydration) | unifi.itnih.govrsc.org |

| Catalysis | Can be catalyzed by Copper(I) salts to improve efficiency. | organic-chemistry.org |

| Regioselectivity | Generally high, governed by electronic and steric factors. | mdpi.com |

| Alternative Conditions | Solvent-free mechanochemical (ball-milling) methods are available. | nih.gov |

An alternative and powerful strategy for synthesizing the 5-acetyl-3-pyridylisoxazole skeleton involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). core.ac.uk A key intermediate in this approach for aryl-substituted isoxazoles is often a chalcone (B49325) derivative, which is an α,β-unsaturated ketone.

For the synthesis of 5-Acetyl-3-(3-pyridyl)isoxazole, a common route starts with a pyridyl ketone. For instance, 1-(pyridin-3-yl)ethanone can be reacted with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, specifically 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. nih.govscirp.org This intermediate, which is a vinologous amide, then undergoes a cyclization reaction with hydroxylamine hydrochloride. nih.gov The reaction typically proceeds in a suitable solvent, and often in an aqueous medium without the need for a catalyst, making it an environmentally benign option. nih.gov This condensation reaction leads directly to the formation of the 5-acetyl-3-(3-pyridyl)isoxazole.

This methodology is advantageous due to the ready availability of the starting materials and the often straightforward reaction conditions. clockss.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. bohrium.com While specific MCRs for the direct synthesis of 5-Acetyl-3-(3-pyridyl)isoxazole are not extensively detailed, the principles of MCRs are applied to construct related heterocyclic systems.

For example, one-pot, three-component procedures have been developed for the synthesis of other functionalized pyridines and isoxazoles. rsc.org A general strategy might involve the reaction of an aldehyde, a β-ketoester, and an amino-isoxazole precursor in a single pot. bohrium.com Microwave-assisted MCRs in green solvents like water have also been reported for the synthesis of fused isoxazolo[5,4-b]pyridines, demonstrating the potential for developing environmentally friendly and efficient syntheses for pyridyl-substituted isoxazoles. acs.org These methods are highly valued for their ability to rapidly generate molecular diversity and for their suitability in creating libraries of compounds for screening purposes. acs.org

The cyclization of β-keto hydroxamic acids presents another pathway to isoxazole derivatives, specifically to 3-isoxazolols. nih.govorganic-chemistry.orgacs.org In a novel approach, N,O-diBoc-protected β-keto hydroxamic acids can be synthesized and subsequently cyclized under acidic conditions (e.g., using hydrochloric acid) to yield 5-substituted 3-isoxazolols. organic-chemistry.org This method is noted for avoiding the formation of the isomeric 5-isoxazolone byproduct, which can be a significant issue in traditional syntheses involving β-keto esters and hydroxylamine. nih.govacs.org The protected β-keto hydroxamic acid precursors are accessible from carboxylic acid derivatives via acyl Meldrum's acids. organic-chemistry.org

Another precursor class for 3,5-disubstituted isoxazoles is β-nitroenones. These compounds can be efficiently converted into the target isoxazoles using a reducing agent like tin(II) chloride dihydrate. rsc.org The proposed mechanism involves a reductive Nef reaction of the nitroalkene to an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring. rsc.org This method is appreciated for its mild reaction conditions and tolerance of various functional groups. rsc.org

Derivatization Strategies of the 5-Acetyl-3-(3-pyridyl)isoxazole Core

Once the 5-Acetyl-3-(3-pyridyl)isoxazole core is synthesized, the acetyl group serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships.

The acetyl group at the C5 position of the isoxazole ring is a key site for derivatization due to the reactivity of the carbonyl group and the acidity of the adjacent methyl protons.

Common transformations of the acetyl group include:

Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles. For example, reaction with thiosemicarbazide (B42300) can form thiosemicarbazones, which are valuable intermediates for synthesizing other heterocyclic systems, such as thiazoles. sci-hub.se

α-Halogenation: The methyl group of the acetyl moiety can be halogenated, typically brominated, at the α-position. This α-halo ketone is a reactive intermediate that can be used in subsequent nucleophilic substitution or cyclization reactions. For instance, it is a key step in Hantzsch-type syntheses to form thiazole (B1198619) rings. researchgate.net

Formation of Amides: The acetyl group can be transformed into a carboxamide. This might involve oxidation to a carboxylic acid followed by amide coupling, or other multi-step sequences. These carboxamide derivatives are often explored for their biological activities. researchgate.net

These derivatization strategies allow for the systematic modification of the 5-Acetyl-3-(3-pyridyl)isoxazole scaffold, enabling the synthesis of a wide array of new chemical entities.

| Reaction Type | Reagents/Conditions | Product Type | References |

|---|---|---|---|

| Thiosemicarbazone Formation | Thiosemicarbazide, acid catalyst | 5-(1-Thiosemicarbazonoethyl)-3-(3-pyridyl)isoxazole | sci-hub.se |

| α-Bromination | Bromine or other brominating agent | 5-(2-Bromoacetyl)-3-(3-pyridyl)isoxazole | researchgate.net |

| Thiazole Ring Formation (Hantzsch) | α-Bromoacetyl intermediate + Thioamide/Thiourea | Thiazolyl-isoxazole hybrids | researchgate.net |

Modifications of the Pyridyl Ring

While direct modifications of the pyridyl ring of 5-Acetyl-3-(3-pyridyl)isoxazole are not extensively detailed in the provided search results, the synthesis of related structures provides insights into potential transformations. The pyridyl group is a key pharmacophore in many biologically active molecules, and its modification can significantly impact activity. For instance, in the design of nicotinic acetylcholine (B1216132) receptor agonists, the pyridyl moiety of epibatidine (B1211577) has been a focal point for modification. pharm.or.jp

One common strategy involves the synthesis of analogs with different substituents on the pyridine (B92270) ring. For example, the synthesis of epibatidine analogs has involved the use of various substituted pyridines as starting materials. pharm.or.jp This suggests that similar approaches could be applied to 5-Acetyl-3-(3-pyridyl)isoxazole, where analogs with substituted pyridyl rings could be synthesized by starting with appropriately substituted nicotinonitriles or other pyridine-containing precursors.

The crystal structure of the related compound, 5-Amino-3-(4-pyridyl)isoxazole, reveals that the angle between the pyridine and isoxazole rings can vary, which may influence crystal packing and intermolecular interactions. nih.govnih.gov This structural flexibility could be exploited in the design of new analogs with specific three-dimensional conformations.

Ring Fusion and Hybrid System Development with 5-Acetyl-3-(3-pyridyl)isoxazole

The fusion of the 5-Acetyl-3-(3-pyridyl)isoxazole scaffold with other heterocyclic systems is a prominent strategy to create novel molecular architectures with potentially enhanced biological activities. This approach, often referred to as molecular hybridization, combines the pharmacophoric features of different ring systems to generate new chemical entities.

One notable example involves the fusion of isoxazole with a benzopyran-4-one moiety. nih.gov In this work, researchers synthesized a series of hybrid compounds by conjugating isoxazole derivatives to the 3-position of benzopyran-4-one using various chemical linkers such as ester, acetal, amide, and acrylic ester. nih.gov This strategy aimed to combine the known biological activities of both the benzopyran-4-one and isoxazole scaffolds. nih.gov The synthesis involved modifying the 3-formyl group of benzopyran-4-one-3-carbaldehydes to introduce different linkers, which were then reacted with methyl-substituted isoxazole derivatives. nih.gov

Another approach to creating hybrid systems is through cycloaddition reactions. For instance, the reaction of a nitrile oxide derived from a pyridine aldoxime with a propargyloxycoumarin via a 1,3-dipolar cycloaddition yielded coumarin-isoxazole-pyridine hybrids. evitachem.com This method allows for the direct fusion of the isoxazole ring with other complex molecular frameworks.

Furthermore, the isoxazole ring itself can be a precursor for the synthesis of other fused heterocyclic systems. For example, treatment of a methyl 5-(4-pyridyl)isoxazole-3-carboxylate with molybdenum hexacarbonyl in wet acetonitrile (B52724) can lead to a ring expansion reaction, forming a pyridone. This transformation proceeds through a reductive opening of the isoxazole ring to an enamine intermediate, followed by cyclization.

The following table summarizes some of the hybrid systems developed from isoxazole scaffolds:

| Hybrid System | Synthetic Strategy | Potential Application | Reference |

| Benzopyran-4-one-isoxazole | Conjugation via various linkers (ester, acetal, amide) | Anticancer agents | nih.gov |

| Coumarin-isoxazole-pyridine | 1,3-dipolar cycloaddition | Dual lipoxygenase inhibitors | evitachem.com |

| Isoxazolo[4,5-e]pyridine | Ring expansion of isoxazole | Antidiabetic and anti-inflammatory agents | symc.edu.cn |

Mechanistic Insights into the Synthesis of 5-Acetyl-3-(3-pyridyl)isoxazole

The synthesis of 3,5-disubstituted isoxazoles, such as 5-Acetyl-3-(3-pyridyl)isoxazole, can be achieved through various synthetic routes, with the 1,3-dipolar cycloaddition reaction being a cornerstone method. This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

A common pathway for the synthesis of the isoxazole ring involves the reaction of a β-dicarbonyl compound with hydroxylamine. For the synthesis of 5-Acetyl-3-(3-pyridyl)isoxazole, a plausible route would involve the reaction of a 1-(3-pyridyl)-1,3-butanedione with hydroxylamine hydrochloride. The mechanism likely proceeds through the initial formation of an oxime intermediate from the reaction of hydroxylamine with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the isoxazole ring.

Another versatile method is the one-pot, multi-component synthesis. For example, 3,5-disubstituted isoxazoles can be synthesized from an aldehyde, hydroxylamine hydrochloride, and an alkyne. researchgate.net Ultrasound irradiation has been shown to promote these reactions, leading to higher yields and shorter reaction times. researchgate.net The mechanism in this case involves the formation of an aldoxime from the aldehyde and hydroxylamine, which is then oxidized in situ to a nitrile oxide. The nitrile oxide then undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.

Mechanistic studies have also explored the use of different catalysts and reaction conditions. For instance, a copper-free, palladium-catalyzed three-component reaction of a (hetero)aroyl chloride, an alkyne, and sodium azide (B81097) has been developed for the synthesis of 3,5-di(hetero)aryl-substituted isoxazoles. researchgate.net

The mechanism for the synthesis of isoxazol-5(4H)-ones, which are structurally related to 5-acetylisoxazoles, has been proposed to proceed through a urea-catalyzed reaction in water. researchgate.net This highlights the potential for developing environmentally friendly synthetic methods.

Theoretical and Computational Investigations of 5 Acetyl 3 3 Pyridyl Isoxazole

Quantum Chemical Studies

Quantum chemical studies delve into the electronic structure, reactivity, and stability of the molecule, providing a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the geometrical and electronic properties of molecules. For isoxazole (B147169) derivatives, DFT calculations, often employing methods like B3LYP with a 6-31G(d,p) basis set, are utilized to optimize the molecular geometry and analyze its electronic structure. researchgate.netasianpubs.org These analyses help in understanding the distribution of electrons within the molecule, which is fundamental to its reactivity. researchgate.net Studies on related pyridyl-isoxazole structures have used DFT to investigate reaction mechanisms and regioselectivity, confirming the utility of this approach in predicting chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's kinetic stability, chemical reactivity, and ability to participate in charge transfer within itself. researchgate.netasianpubs.org

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and polarity of a molecule. nih.govresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov In isoxazole derivatives, MEP maps often show significant negative potential around the nitrogen and oxygen atoms of the isoxazole ring, indicating these are key sites for intermolecular interactions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to predict how a molecule might behave in a biological environment, particularly its interaction with proteins and its pharmacokinetic profile.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific protein target. pnrjournal.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govnih.gov For isoxazole-containing compounds, docking studies have been performed against various enzyme targets, including those relevant to cancer, such as topoisomerase II, EGFR, and other kinases. researchgate.netasianpubs.orgpnrjournal.comnih.gov The results are often expressed as a docking score, which estimates the binding affinity. Lower negative values typically indicate a stronger predicted interaction.

| Compound Series | Protein Target | Example Docking Score (kcal/mol) | Reference Standard | Standard's Score (kcal/mol) |

|---|---|---|---|---|

| Isoxazole Analogues (OX1, OX3, OX5, OX6) | Topoisomerase II | -9.0 | Adriamycin | -12.76 |

| Quinoxaline-isoxazole Conjugates (5d, 5e, 5f) | EGFR Tyrosine Kinase | Not specified | Erlotinib | Not specified |

| Pyridinyl Isoxazole Derivatives | Liver Cancer Target (4MMH) | Good docking scores reported | Not specified | Not specified |

Note: The data in this table is derived from studies on structurally related isoxazole compounds to illustrate the application of molecular docking. researchgate.netasianpubs.orgpnrjournal.comnih.gov Scores are dependent on the specific software and parameters used.

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug molecules from their chemical structure. nih.gov These predictions are vital for reducing the risk of late-stage failures in drug development by identifying compounds with unfavorable pharmacokinetic profiles early on. nih.govnih.gov Key parameters evaluated include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and adherence to established guidelines for drug-likeness, such as Lipinski's Rule of Five.

| Property | Description | Importance |

|---|---|---|

| Molecular Weight | The mass of the molecule. | Lipinski's rule suggests a value of <500 g/mol for good absorption. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Lipinski's rule suggests a value of <5 for optimal solubility and permeability. |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | Lipinski's rule suggests <5. |

| Hydrogen Bond Acceptors | Number of N or O atoms. | Lipinski's rule suggests <10. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts drug transport properties, such as intestinal absorption and BBB penetration. |

| Gastrointestinal (GI) Absorption | Prediction of how well the compound is absorbed from the gut. | High absorption is desirable for orally administered drugs. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Prediction of whether the compound can cross the BBB to act on the central nervous system. | Crucial for neurological drugs; avoidance is necessary for peripherally acting drugs. nih.gov |

Studies on various heterocyclic compounds, including isoxazoles, often show good predicted ADME profiles, satisfying criteria like Lipinski's rules, which suggests they have the potential to be developed into orally bioavailable drugs. alrasheedcol.edu.iq

Biological and Pharmacological Research on 5 Acetyl 3 3 Pyridyl Isoxazole and Its Analogues

In Vitro Biological Activity Profiling

The in vitro evaluation of 5-Acetyl-3-(3-pyridyl)isoxazole and its analogues has revealed a diverse range of biological activities, from enzyme inhibition to antimicrobial effects.

Enzyme Inhibition Studies

Isoxazole (B147169) derivatives have been investigated for their inhibitory effects on several key enzymes implicated in various disease pathologies.

Cyclooxygenases (COX) and Lipoxygenases (LOX): The anti-inflammatory properties of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. nih.gov Similarly, the 5-lipoxygenase (5-LOX) pathway, which leads to the production of inflammatory leukotrienes, is another important target in inflammatory diseases. nih.gov Some isoxazole derivatives have been explored as dual inhibitors of both COX and 5-LOX, which could offer a broader anti-inflammatory effect and potentially a better safety profile compared to traditional NSAIDs. nih.gov While specific data on 5-Acetyl-3-(3-pyridyl)isoxazole is limited, the general class of isoxazole derivatives has shown promise in modulating these inflammatory pathways. nih.gov The development of dual inhibitors is seen as a promising strategy for creating new anti-inflammatory therapies. nih.gov

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. Inhibition of this enzyme is a key therapeutic strategy to prevent or ameliorate long-term diabetic complications. nih.gov Studies on analogues such as 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA) have demonstrated significant and highly stereoselective inhibitory effects on aldose reductase (ALR2). researchgate.net This inhibition helps in protecting cells, like mesangial cells, from the detrimental effects of high sugar environments. researchgate.net The inhibitory activity of these compounds is often evaluated against a reference standard like Sorbinil, a known aldose reductase inhibitor with a spiro-chromane core. nih.gov

Serine Acetyltransferase: Serine acetyltransferase (SAT) is a crucial enzyme in the cysteine biosynthesis pathway in bacteria, making it an attractive target for the development of new antimicrobial agents. mdpi.comresearchgate.net The inhibition of SAT has been investigated, and some isoxazole-containing compounds have been identified as potential inhibitors. nih.gov For instance, a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were developed and tested for their ability to inhibit Salmonella typhimurium serine acetyltransferase. nih.gov One of the hit compounds from a virtual screening demonstrated a competitive inhibition mechanism with respect to acetyl-CoA. nih.gov

Beta-Lactamases: The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major global health concern. nih.gov β-lactamase inhibitors can restore the efficacy of these antibiotics. nih.gov While traditional inhibitors like clavulanic acid are β-lactams themselves, non-β-lactam inhibitors are also being developed. nih.gov Certain isoxazole derivatives, such as 3-alkoxy-5-isoxazolidinones, have been shown to mimic the action of β-lactams and inhibit Class A, B, and D β-lactamases.

Cellular Pathway Modulation

Isoxazole analogues have been shown to modulate key cellular pathways involved in cardiac development and cancer.

GATA4/NKX2-5 Synergy: The transcription factors GATA4 and NKX2-5 are essential for heart development and their synergistic interaction is crucial for processes like cardiomyocyte hypertrophy. Small molecules that can modulate this synergy are of great interest for potential therapeutic applications in cardiac regeneration. A fragment-based screening identified N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide as a potent inhibitor of the GATA4-NKX2-5 transcriptional synergy with an IC50 of 3 μM. This compound was found to modulate hypertrophic agonist-induced cardiac gene expression.

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are important epigenetic regulators and their inhibition is a validated strategy for cancer therapy. HDAC6, a class IIb HDAC, is a particularly interesting target. Researchers have developed HDAC6 inhibitors based on a novel 3-hydroxy-isoxazole zinc-binding group. One of the most active compounds in this series demonstrated an IC50 of 700 nM.

Microtubule Destabilization: While not directly focused on 5-Acetyl-3-(3-pyridyl)isoxazole, the broader class of isoxazoles has been investigated for their potential to interfere with microtubule dynamics, a well-established anti-cancer mechanism.

Antimicrobial Efficacy Against Specific Microorganisms (in vitro bacterial and fungal assays)

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.gov The introduction of different substituents on the isoxazole ring can significantly influence their antimicrobial potency.

For example, a series of 3,5-disubstituted-isoxazole analogs based on a 5-nitrofuran scaffold were synthesized and evaluated for their antifungal activity against five Candida strains. One compound, 14o , was particularly active against Candida parapsilosis with a minimal inhibitory concentration (MIC) of 3.4 μM. Another compound, 14p , was active against all tested strains, with an MIC of 17.5 μM against Candida glabrata, which was lower than the reference drug fluconazole.

In antibacterial assays, isoxazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain isoxazole derivatives have been reported to inhibit the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The presence of specific functional groups, such as methoxy, dimethylamino, and bromine at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring, has been shown to enhance the antibacterial activity of isoxazole derivatives.

Antimicrobial Activity of Isoxazole Analogues

| Compound/Analogue Class | Microorganism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 3,5-disubstituted-isoxazole (14o) | Candida parapsilosis | 3.4 μM (MIC) | |

| 3,5-disubstituted-isoxazole (14p) | Candida glabrata | 17.5 μM (MIC) | |

| Triazole-Isoxazole Hybrid (7b) | Escherichia coli | Inhibition zone of 36.4 ± 1.07 mm | |

| Triazole-Isoxazole Hybrid (7b) | Pseudomonas aeruginosa | Inhibition zone of 11.25 ± 1.02 mm |

Antioxidant Activity Assessment (e.g., DPPH and ABTS Assays)

The antioxidant potential of isoxazole derivatives has been evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

In one study, a series of novel Mannich bases of isoxazoline (B3343090) derivatives were synthesized and screened for their antioxidant activity using the DPPH assay. Compounds 3c , 3a , and 3g showed significant activity with IC50 values of 14.56 ± 0.59 µM, 15.74 ± 0.48 µM, and 15.35 ± 1.00 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (14.23 ± 0.11 µM). The antioxidant capacity of these molecules is often attributed to the presence of electron-donating groups.

Antioxidant Activity of Isoxazole Analogues (DPPH Assay)

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 3c | 14.56 ± 0.59 | |

| Compound 3a | 15.74 ± 0.48 | |

| Compound 3g | 15.35 ± 1.00 | |

| Ascorbic Acid (Standard) | 14.23 ± 0.11 |

Anti-Aggregation Studies (e.g., Platelet Aggregation)

Thrombocytopenia, characterized by a low platelet count, is a significant hematological issue. Small molecules that can protect platelets and inhibit their aggregation are of therapeutic interest. A study on 3,4,5-trisubstituted isoxazole derivatives identified a compound, 4a [4-methoxy-N'-(5-methyl-3-phenylisoxazole-4-carbonyl) benzenesulfonohydrazide], that significantly ameliorated oxidative stress-induced platelet apoptosis. Furthermore, this compound was found to inhibit collagen-induced platelet aggregation in a dose-dependent manner, suggesting its potential in managing conditions related to platelet activation and thrombosis.

In Vivo Efficacy in Animal Models

While specific in vivo data for 5-Acetyl-3-(3-pyridyl)isoxazole is not extensively documented in publicly available literature, numerous studies on its analogues have demonstrated efficacy in various animal models of disease, highlighting the therapeutic potential of the isoxazole scaffold.

For instance, aryl isoxazole derivatives have been developed as metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists and have shown oral activity in animal models of neuropathic pain. These findings suggest that isoxazole-based compounds can cross the blood-brain barrier and exert effects on the central nervous system.

In the context of immune-related disorders, isoxazole derivatives have been tested in experimental animal models corresponding to human clinical situations. For example, an isoxazole[5,4-e]triazepine derivative effectively suppressed both humoral and cellular immune responses in mouse models. Another isoxazole derivative, HWA-486, was shown to prevent the development of adjuvant-induced arthritis in rats. These compounds often exhibit low toxicity and good bioactivity at low doses in these models.

Furthermore, in a mouse model of cyclophosphamide-induced immunosuppression, an isoxazole derivative demonstrated the ability to accelerate the recovery of both antibody production and delayed-type hypersensitivity responses. These in vivo studies underscore the potential of isoxazole analogues in treating a range of conditions, from chronic pain to autoimmune diseases and cancer, and provide a strong rationale for the further investigation of compounds like 5-Acetyl-3-(3-pyridyl)isoxazole in relevant animal models.

Anti-inflammatory Efficacy in Rodent Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard and highly reproducible method for evaluating acute inflammation. The inflammatory response, characterized by swelling (edema), is induced by a subcutaneous injection of carrageenan and is typically quantified by measuring the increase in paw volume over several hours. nih.gov This response occurs in phases, with the initial phase involving the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins (B1171923) and cytokines. nih.gov

Several studies have demonstrated the anti-inflammatory potential of isoxazole and its analogues using this model. For instance, novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone were shown to significantly inhibit paw edema in rats. nih.gov At doses of 10 or 20 mg/kg, these compounds partially suppressed edema starting from the second hour after carrageenan injection, with the peak effect observed at the third hour. nih.gov The ability of these derivatives to suppress the second phase of inflammation suggests their mechanism involves inhibiting the release of prostaglandins. nih.gov Similarly, oral administration of a pyrazolone (B3327878) derivative, compound IIIA, exhibited a dose-dependent inhibitory effect on carrageenan-induced edema in rats. ingentaconnect.com

The anti-inflammatory effects of these compounds are often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). For example, the reference drug indomethacin (B1671933) caused a significant inhibition of paw edema, completely reversing the increase in paw volume at 3 hours post-carrageenan injection. nih.gov The table below summarizes the anti-inflammatory activity of representative compounds from the literature.

Table 1: Anti-inflammatory Activity of Isoxazole Analogues in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Source |

|---|---|---|---|---|

| Compound 13b | 5 | 2 | ~25% | nih.gov |

| Compound 13b | 5 | 3 | ~35% | nih.gov |

| Compound 13b | 5 | 6 | ~30% | nih.gov |

| Compound 10b | 10 | 3 | ~45% | nih.gov |

| Compound 10b | 20 | 3 | ~55% | nih.gov |

| Indomethacin | 10 | 3 | ~100% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Anti-tumor Efficacy in Xenograft or Syngeneic Animal Models

The anti-tumor properties of isoxazole analogues have been investigated in vivo using mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. These models are crucial for evaluating the therapeutic potential of new compounds in a living system. researchgate.net

In one study, the in vivo antitumor effects of a 3,4-diarylisoxazole derivative (compound 11) and a 1,5-diarylpyrazole derivative (compound 85) were assessed in xenograft models of human hepatocellular carcinoma (Mahlavu cells) and breast cancer (MDA-MB-231 cells). researchgate.netrsc.org Oral administration of these compounds at 40 mg/kg resulted in a significant reduction in tumor volume over a 4-week treatment period. researchgate.net Specifically, in the Mahlavu xenograft model, compound 11 led to an 85% reduction in tumor volume, while compound 85 caused a 40% reduction. researchgate.net These findings indicate that these isoxazole and pyrazole (B372694) derivatives possess significant antitumor activity in vivo and could be lead compounds for further development. researchgate.netrsc.org

Another study evaluated newly synthesized 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives against Ehrlich Ascites Carcinoma (EAC) in Swiss albino mice. researchgate.net Administration of the test compounds resulted in a significant decrease in tumor volume and viable tumor cell count, while increasing the mean survival time and life span of the EAC-bearing mice, with an efficacy comparable to the standard drug 5-fluorouracil. researchgate.net While many studies focus on the in vitro antiproliferative effects of isoxazoles on various cancer cell lines, these in vivo results provide stronger evidence for their therapeutic potential.

Table 2: In Vivo Anti-tumor Activity of Isoxazole Analogues in Xenograft Models

| Compound | Cancer Model | Tumor Volume Reduction (%) | Source |

|---|---|---|---|

| Compound 11 | Mahlavu Hepatocellular Carcinoma | 85% | researchgate.net |

| Compound 85 | Mahlavu Hepatocellular Carcinoma | 40% | researchgate.net |

| Compound S2 | Ehrlich Ascites Carcinoma | Significant (p < 0.05) | researchgate.net |

| Compound S3 | Ehrlich Ascites Carcinoma | Significant (p < 0.05) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Anthelmintic Activity in Parasitic Models

Isoxazole derivatives have demonstrated notable anthelmintic activity, which is the ability to expel or destroy parasitic worms. A common in vitro model for screening anthelmintic agents uses adult Indian earthworms, such as Pheretima posthuma, due to their anatomical and physiological resemblance to intestinal roundworms. The efficacy of a compound is typically determined by measuring the time it takes to cause paralysis and death of the worms.

A study on 3-substituted 5-methylthio-isoxazoles found that several compounds showed activity against Ancylostoma ceylanicum and Nematospiroides dubius in vitro. Furthermore, twelve compounds from this series were active against N. dubius in an in vivo model.

In another investigation, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, which are structural analogues, were evaluated against Pheretima posthuma. The results, measured against the standard drug albendazole, showed that several compounds had potent effects, with one compound in particular (11b) demonstrating the best activity. Similarly, a series of isoxazole derivatives synthesized from chalcones were tested on earthworms, with compound I-03 emerging as the most effective, showing significant effects at lower concentrations compared to other analogues.

Table 3: Anthelmintic Activity of Isoxazole Analogues against Pheretima posthuma

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Source |

|---|---|---|---|---|

| 11a | 10 | 34.13 ± 0.61 | 63.29 ± 0.72 | |

| 11b | 10 | 18.02 ± 0.28 | 39.46 ± 0.49 | |

| 11c | 10 | 25.74 ± 0.33 | 51.81 ± 0.53 | |

| 12e | 10 | 30.15 ± 0.47 | 58.73 ± 0.65 | |

| Albendazole | 10 | 15.26 ± 0.35 | 32.17 ± 0.41 | |

| I-03 | 20 | 20.1 ± 1.10 | 38.6 ± 0.98 |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For 3,5-disubstituted isoxazoles, SAR studies have been crucial in identifying key structural features and guiding the design of more potent analogues. researchgate.net

Identification of Key Pharmacophoric Features Governing Activity

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups necessary for a molecule's biological activity. For the 3,5-disubstituted isoxazole class, several key features have been identified.

The isoxazole ring itself serves as a crucial scaffold, providing a rigid framework for the spatial orientation of substituents at the C-3 and C-5 positions. The nature of the groups at these positions is a primary determinant of activity. For instance, in a series of trisubstituted isoxazoles designed as allosteric ligands, the C-3, C-4, and C-5 substituents were found to anchor the molecule in the binding site of the target protein.

Impact of Substituent Effects on Biological Activity

The specific substituents attached to the isoxazole core profoundly influence the molecule's pharmacological profile. The electronic properties (electron-donating or electron-withdrawing), size, and lipophilicity of these groups are all critical factors.

In the development of anticancer agents, the presence of specific substituents on the phenyl rings at the C-3 and C-5 positions was found to be important. For example, in one series of 3,5-disubstituted isoxazoles tested against a breast cancer cell line, a compound with a diphenyl group at the C-3 position and an ortho-para dichloro-substituted phenyl ring at the C-5 position showed the most promising activity. This suggests that electron-withdrawing groups like chlorine can enhance cytotoxicity. Another study found that the position of a fluorine substituent (ortho vs. para) influenced the anticancer activity of the resulting compounds. researchgate.net

For allosteric ligands of the RORγt receptor, increasing the lipophilicity of the molecule through ether or alkene linkers led to increased potency, likely due to enhanced hydrophobic interactions within the binding pocket. Conversely, the introduction of polar "privileged substructures" and various substituents can create a diverse arrangement of polar surface area within a similar molecular framework, leading to different patterns of biological activities. researchgate.net

Rational Design Principles for Enhanced Bioactivity

Rational drug design leverages the understanding of SAR to create new molecules with improved potency, selectivity, and pharmacokinetic properties. The principles derived from studying 5-Acetyl-3-(3-pyridyl)isoxazole and its analogues provide a clear roadmap for future development.

Optimize Core Scaffolds: The 3,5-disubstituted isoxazole and the vicinal diaryl heterocycle are proven pharmacophores. researchgate.net Design strategies should continue to utilize these core structures as a foundation.

Fine-Tune Substituents: The selection of substituents at the C-3 and C-5 positions is paramount. Based on SAR data, introducing electron-withdrawing groups (e.g., halogens) on aryl rings can enhance anticancer activity. The size and lipophilicity of substituents should be carefully balanced to optimize interactions with the hydrophobic pockets of target proteins.

Incorporate Specific Interacting Moieties: To enhance binding affinity, functional groups capable of forming specific interactions like hydrogen bonds should be strategically placed. For example, adding a hydrogen-bond-donating heterocycle can significantly boost potency if the target protein has a corresponding acceptor site.

Leverage Privileged Structures: Combining the isoxazole core with other known "privileged structures" (e.g., piperazine, pyridine) is a valid strategy to generate hybrid molecules with potentially novel or enhanced biological activities. researchgate.net This approach led to the discovery of potent phenyl pyrazole inverse agonists by optimizing for multiple parameters including selectivity, solubility, and antiplatelet activity.

By applying these principles, medicinal chemists can systematically modify the 5-Acetyl-3-(3-pyridyl)isoxazole scaffold to develop new therapeutic agents with superior efficacy.

Advanced Analytical Characterization Techniques for 5 Acetyl 3 3 Pyridyl Isoxazole

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are essential for the unambiguous determination of the molecular structure of 5-Acetyl-3-(3-pyridyl)isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR: A proton NMR spectrum would confirm the number of distinct proton environments and their connectivity. For 5-Acetyl-3-(3-pyridyl)isoxazole, one would expect to see signals corresponding to the acetyl methyl group (a singlet), the isoxazole (B147169) ring proton (a singlet), and the four protons of the 3-pyridyl ring (complex multiplets). The chemical shifts (δ) and coupling constants (J) would be characteristic of their electronic environments and spatial relationships. researchgate.netnih.gov

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons (from the acetyl group and the isoxazole ring), the carbons of the isoxazole and pyridyl rings, and the acetyl methyl carbon. rsc.orgnih.gov

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC). HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) C-H correlations, confirming the connection between the acetyl group, the isoxazole ring, and the pyridyl ring.

Infrared (IR) SpectroscopyIR spectroscopy is used to identify the functional groups present in a molecule.mdpi.comFor 5-Acetyl-3-(3-pyridyl)isoxazole, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching of the acetyl ketone (typically around 1680-1700 cm⁻¹)

C=N stretching of the isoxazole ring (around 1590-1650 cm⁻¹)

C=C and C-N stretching vibrations of the aromatic pyridyl and isoxazole rings (in the 1400-1600 cm⁻¹ region). researchgate.net

N-O stretching of the isoxazole ring (around 1350-1450 cm⁻¹).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

MS: Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate the molecular ion. The resulting fragmentation pattern would provide further structural clues, for instance, the loss of the acetyl group.

HRMS: This technique would provide a highly accurate mass measurement of the molecular ion. mdpi.comnih.gov This allows for the determination of the elemental formula (C₁₀H₈N₂O₂) with high confidence, distinguishing it from other compounds with the same nominal mass. sinfoochem.com

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are crucial for separating the compound from impurities and for quantifying its presence.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for 5-Acetyl-3-(3-pyridyl)isoxazole has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available.

In the absence of experimental data for 5-Acetyl-3-(3-pyridyl)isoxazole, a comprehensive structural elucidation awaits future crystallographic studies. Such research would be invaluable for understanding its solid-state conformation, polymorphism, and the nature of its intermolecular interactions, which are crucial for predicting its physicochemical properties.

Emerging Applications of 5 Acetyl 3 3 Pyridyl Isoxazole in Non Therapeutic Contexts

Role as Synthetic Intermediates and Building Blocks

The isoxazole (B147169) nucleus is widely recognized as a versatile building block in organic synthesis, prized for its ability to participate in a variety of chemical transformations. tandfonline.comekb.egnih.gov The structure of 5-Acetyl-3-(3-pyridyl)isoxazole is particularly advantageous, offering multiple reactive sites for constructing more complex molecular architectures. The isoxazole ring itself can undergo cleavage of the N-O bond, leading to the formation of β-functionalized carbonyl compounds. core.ac.uk This reactivity makes isoxazole derivatives valuable precursors for a range of other heterocyclic systems.

The presence of the 3-pyridyl substituent provides a site for N-alkylation or metal-catalyzed cross-coupling reactions, while the 5-acetyl group offers a carbonyl handle for condensations, reductions, or conversions into other functional groups. This multi-functionality renders 5-Acetyl-3-(3-pyridyl)isoxazole a strategic intermediate for generating libraries of diverse compounds. For instance, isoxazole-based building blocks are instrumental in synthesizing various fused heterocycles and substituted pyrroles. nih.gov The general utility of isoxazole derivatives as synthetic precursors is well-documented, with various methods developed for their synthesis and subsequent functionalization. nih.govnih.gov

Below is a table illustrating the versatility of the isoxazole scaffold as a synthetic intermediate, based on transformations reported for related derivatives.

| Isoxazole Derivative Type | Reaction Type | Product | Significance |

| 5-Alkoxyisoxazoles | Transannulation with malononitrile | Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates | Provides access to versatile pyrrole (B145914) building blocks for fused heterocycles. nih.gov |

| 5-Chloroisoxazoles | Reaction with amines | 2H-Azirine-2-carboxamides | Serves as a versatile starting material for strained ring systems and peptide chemistry. nih.gov |

| General 3,5-disubstituted isoxazoles | N-O bond cleavage (e.g., reduction) | β-Aminoenones | Unveils a 1,3-dicarbonyl synthon, useful for further cyclization and functionalization reactions. core.ac.uk |

| 4-Acylisoxazoles | Fe(II)-catalyzed isomerization | Isoxazole-4-carboxylic esters and amides | Demonstrates domino reactions for creating rearranged isoxazole structures. |

These examples underscore the potential of 5-Acetyl-3-(3-pyridyl)isoxazole as a foundational molecule for the synthesis of novel compounds with applications in various chemical industries.

Materials Science Applications (e.g., Anticorrosive Coatings)

Heterocyclic compounds containing nitrogen and oxygen atoms are extensively studied in materials science for their ability to act as corrosion inhibitors. aspur.rsresearchgate.net These molecules can adsorb onto metal surfaces, forming a protective film that shields the metal from corrosive environments like acidic solutions. aspur.rsekb.eg The mechanism of inhibition often involves the interaction between the lone pair electrons of the heteroatoms (N, O) and the vacant d-orbitals of the metal, leading to the formation of a coordinate bond (chemisorption). aspur.rspeacta.org

The molecular structure of 5-Acetyl-3-(3-pyridyl)isoxazole, featuring nitrogen and oxygen atoms in both the isoxazole and pyridine (B92270) rings, as well as the oxygen of the acetyl group, makes it a prime candidate for corrosion inhibition. nih.govpeacta.org Studies on various pyridine derivatives have demonstrated their effectiveness in protecting mild steel in acidic media, with inhibition efficiencies increasing with concentration. tandfonline.comekb.egpeacta.orgrdd.edu.iqanjs.edu.iq The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. tandfonline.comekb.egpeacta.org

The key structural features of 5-Acetyl-3-(3-pyridyl)isoxazole relevant to corrosion inhibition include:

Multiple Adsorption Centers: The presence of the pyridine nitrogen, isoxazole nitrogen and oxygen, and carbonyl oxygen provides multiple points of attachment to a metal surface.

Aromatic Rings: The pyridine and isoxazole rings offer a source of π-electrons that can interact with the metal surface.

Electron Density: The heteroatoms increase the electron density of the molecule, facilitating its adsorption onto the positively charged metal surface in acidic solutions.

Beyond corrosion inhibition, related pyridyl-isoxazole structures have been investigated for their potential in developing novel materials with specific electronic or optical properties, suggesting a broader role for this class of compounds in materials science. advancedopticalmetrology.com

Agrochemical Applications (e.g., Insecticides, Herbicides, Fungicides)

The isoxazole and pyridine rings are established pharmacophores in the agrochemical industry. biolmolchem.com Numerous commercial pesticides incorporate these heterocyclic systems due to their potent biological activities. The combination of these two moieties in 5-Acetyl-3-(3-pyridyl)isoxazole suggests its potential as a lead structure for the development of new crop protection agents.

Insecticidal Activity: Derivatives containing both pyridine and another heterocycle, such as pyrazole (B372694) or oxadiazole, have shown significant insecticidal effects. researchgate.netekb.eganjs.edu.iq For example, N-pyridylpyrazole carboxamides containing an isoxazole ring displayed moderate to good insecticidal activities against pests like the oriental armyworm and diamondback moth. researchgate.net The 2-chloro-5-substituted methylpyridine scaffold is a key component in several neonicotinoid insecticides, highlighting the importance of the pyridyl group.

Fungicidal Activity: Isoxazole derivatives are known for their fungicidal properties. ekb.eg A well-known example is Hymexazol (B17089) (3-hydroxy-5-methylisoxazol), a soil fungicide used to control diseases caused by pathogens like Fusarium and Pythium. Structural modifications of the isoxazole ring have been explored to broaden the fungicidal spectrum, indicating that derivatives like 5-Acetyl-3-(3-pyridyl)isoxazole could be promising candidates.

Herbicidal Activity: Certain isoxazole and pyridine derivatives have also been developed as herbicides. A patent for 3-perfluoroalkyl-5-substituted-oxy-isoxazole derivatives describes their use as herbicides with good crop selectivity. Similarly, picolinic acid derivatives, which feature a pyridine ring, are a known class of synthetic auxinic herbicides.

The table below summarizes the agrochemical potential of compounds structurally related to 5-Acetyl-3-(3-pyridyl)isoxazole.

| Compound Class | Target Application | Key Findings | Reference(s) |

| Pyridylpyrazolecarboxamides with isoxazole ring | Insecticide | Moderate to good activity against oriental armyworm and diamondback moth. | researchgate.net |

| 3-(Substituted oxy)-5-methylisoxazoles | Fungicide | Structural modifications of the hymexazol scaffold show varied antifungal activities. | |

| N-Pyridylpyrazole Thiazole (B1198619) Derivatives | Insecticide | Displayed good insecticidal effects toward the third-instar P. xylostella larvae. | anjs.edu.iq |

| Substituted heterocyclic pyridine compounds | Insecticide | Showed good insecticidal activity against cowpea aphids. | ekb.eg |

| 6-Indazolyl-2-picolinic acids | Herbicide | Exhibited a 100% post-emergence herbicidal effect against certain broadleaf weeds. | |

| 3-Perfluoroalkyl-5-substituted-oxy-isoxazoles | Herbicide | Patented for herbicidal activity with crop safety. |

Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The development of such probes is crucial for understanding complex biological processes. Isoxazole derivatives have emerged as valuable scaffolds for creating chemical probes due to their synthetic tractability and ability to mimic biological motifs.

For example, fluorescent probes have been synthesized from isoxazole derivatives for use in cellular imaging techniques. tandfonline.com These probes can be designed to bind to specific targets, and their fluorescence allows for the visualization of these targets within a biological context. The structure of 5-Acetyl-3-(3-pyridyl)isoxazole could be functionalized, for instance at the acetyl group, to attach a fluorophore, creating a new probe.

Furthermore, the 3,5-dimethylisoxazole (B1293586) moiety has been identified as an effective bioisostere for acetyl-lysine. This mimicry allows it to act as a competitive inhibitor for bromodomains, which are protein modules that "read" acetylated lysine (B10760008) residues on histones and other proteins to regulate gene expression. By developing selective isoxazole-based bromodomain inhibitors, researchers can probe the function of specific bromodomain-containing proteins in health and disease. This highlights the potential of the isoxazole core in 5-Acetyl-3-(3-pyridyl)isoxazole to be used in designing probes for epigenetic research.

The design of potent and selective enzyme inhibitors, another facet of chemical probe development, has also utilized the isoxazole scaffold. The versatility of the isoxazole ring allows for the introduction of various substituents to optimize binding affinity and selectivity for a given biological target.

| Isoxazole-Based Probe Type | Application | Mechanism/Principle | Reference(s) |

| Fluorescent Isoxazoles | Cellular Imaging | Functionalized isoxazole derivatives with fluorescent tags for visualizing biological structures. | tandfonline.com |

| 3,5-Dimethylisoxazoles | Epigenetic Probes | Acts as an acetyl-lysine mimetic to competitively inhibit bromodomain-histone interactions. | |

| Isoxazole-3-carboxylic acids | Enzyme Inhibition Probes | Designed to selectively bind to the active site of enzymes like xanthine (B1682287) oxidase to study their function. |

Future Perspectives and Research Challenges for 5 Acetyl 3 3 Pyridyl Isoxazole

Development of Novel Synthetic Routes with Improved Sustainability and Atom Economy

A primary challenge in medicinal chemistry is the development of efficient and environmentally benign synthetic methodologies. Future research on 5-Acetyl-3-(3-pyridyl)isoxazole should prioritize moving beyond traditional synthesis protocols, which can involve harsh conditions or toxic reagents. mdpi.com The focus will be on adopting green chemistry principles to enhance sustainability and atom economy.

Recent advancements in the synthesis of related isoxazole (B147169) and pyridyl-isoxazole structures highlight several promising strategies. rsc.orgrsc.org Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of water as a green solvent have proven effective in accelerating reactions and improving yields for related heterocyclic systems. mdpi.comresearchgate.netnih.gov One-pot, multi-component reactions, in particular, offer a streamlined approach to building molecular complexity from simple precursors, minimizing waste and purification steps. researchgate.net For instance, the synthesis of isoxazolo[5,4-b]pyridines has been successfully achieved via microwave-assisted multi-component reactions in water, a protocol that is highly suitable for creating a library of related compounds. nih.gov Adopting such techniques for the synthesis of 5-Acetyl-3-(3-pyridyl)isoxazole and its analogues could lead to more cost-effective and scalable production.

Table 1: Modern Sustainable Synthetic Methodologies for Isoxazole Scaffolds

| Methodology | Key Advantages | Relevant Findings | Citations |

|---|---|---|---|

| Ultrasound Irradiation | Increased reaction rates, improved yields, reduced energy consumption. | Successfully used for the synthesis of various isoxazole derivatives, minimizing byproducts and enabling the use of green solvents. | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, enhanced selectivity. | Enabled one-pot tandem reactions in water for the synthesis of isoxazolo[5,4-b]pyridines without additional catalysts. | nih.govrsc.org |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | A one-pot, five-component reaction under ultrasonic conditions was developed for 3,5-disubstituted isoxazoles. | mdpi.com |

| Aqueous Media Synthesis | Environmentally benign, low cost, improved safety. | A non-catalytic, diastereoselective synthesis of bis-pyrrolo isoxazoles was achieved in water at moderate temperatures. | rsc.org |

Deepening Mechanistic Understanding of Molecular Interactions

A fundamental challenge is to understand precisely how 5-Acetyl-3-(3-pyridyl)isoxazole interacts with biological macromolecules. Future work must go beyond simple synthesis and screening to elucidate the mechanistic basis of its potential activities. This involves a combination of experimental and computational techniques to map its interactions at the atomic level.

Exploration of Untapped Biological Activities and Pharmacological Targets

The isoxazole nucleus is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological functions, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgrsc.org The presence of the pyridine (B92270) ring further suggests potential interactions with a variety of biological targets. A key future direction is the systematic exploration of the pharmacological potential of 5-Acetyl-3-(3-pyridyl)isoxazole.

Initial research should involve broad-based screening to identify potential areas of activity. Based on the activities of related compounds, several target classes appear promising for investigation. For example, various isoxazole derivatives have been identified as inhibitors of enzymes and receptors critical in disease pathways. A comprehensive screening approach will be essential to uncover novel therapeutic applications for this specific scaffold.

Table 2: Potential Pharmacological Target Classes for Isoxazole-Based Compounds

| Target Class | Specific Example(s) | Potential Therapeutic Area | Citations |

|---|---|---|---|

| Enzyme Inhibitors | Carbonic Anhydrase | Glaucoma, Epilepsy | acs.org |

| Kinase Inhibitors | Not specified | Cancer | rsc.orgrsc.org |

| Receptor Modulators | Not specified | Neurodegenerative Disorders | rsc.orgrsc.org |

| Antimicrobial Targets | Various bacterial/fungal enzymes | Infectious Diseases | rsc.org |

Advancements in Computational Predictive Models for Efficacy and Selectivity

To accelerate the drug discovery process and reduce reliance on expensive and time-consuming experimental work, the development and application of advanced computational models are essential. For 5-Acetyl-3-(3-pyridyl)isoxazole, in silico methods can play a predictive role in prioritizing synthetic efforts and biological testing.

Molecular docking is a standard tool for predicting the binding mode and affinity of a ligand to a protein target. acs.org For this compound, docking studies against a panel of known drug targets could rapidly identify potential protein partners. Beyond simple docking, more sophisticated techniques like molecular dynamics (MD) simulations coupled with free energy calculations (e.g., MM/PBSA) can provide a more accurate prediction of binding affinity and stability of the ligand-protein complex over time. acs.org Quantitative Structure-Activity Relationship (QSAR) models could also be developed for a series of 5-Acetyl-3-(3-pyridyl)isoxazole derivatives to correlate specific structural features with biological activity, thereby guiding the design of new compounds with enhanced efficacy and selectivity.

Integration with High-Throughput Screening Methodologies for Derivative Discovery

The discovery of novel biological activities and lead compounds is often driven by the screening of large compound libraries. technologynetworks.com A significant future opportunity lies in integrating the 5-Acetyl-3-(3-pyridyl)isoxazole scaffold into high-throughput screening (HTS) campaigns. This requires the development of a synthetic route that is amenable to combinatorial chemistry, allowing for the rapid generation of a diverse library of analogues. nih.gov

The establishment of green and efficient synthetic protocols, such as the microwave-assisted MCRs discussed previously, is a critical first step. nih.gov Once a library of derivatives is synthesized—varying the substituents on both the pyridine and isoxazole rings—it can be screened against hundreds or thousands of biological targets using automated HTS platforms. technologynetworks.com This approach moves drug discovery from a "one-by-one" process to a massively parallel effort, significantly increasing the probability of identifying novel and potent lead compounds for further development.

Q & A

Q. What are the common synthetic routes for 5-acetyl-3(3-pyridyl)isoxazole, and how do reaction conditions influence selectivity?

- Methodological Answer : The synthesis typically involves cycloaddition reactions between nitrile oxides and acetylene derivatives. For example, hydroxylamine-mediated cyclization of α,β-unsaturated ketones with nitrile precursors can yield isoxazole cores. Reaction conditions (e.g., solvent polarity, temperature) critically influence regioselectivity. In a related study, hydroxylamine in methanol selectively produced 5-aminoisoxazoles, while NaOH-aqueous conditions favored 3-aminoisoxazole isomers .

- Key Data :

| Reaction Condition | Product Selectivity | Yield (%) |

|---|---|---|

| Methanol + NH₂OH | 5-Amino derivatives | 65–78% |

| NaOH-aqueous + NH₂OH | 3-Amino derivatives | 37–58% |

Q. How can spectroscopic and computational methods validate the molecular structure of this compound?

- Methodological Answer : FTIR and Raman spectroscopy identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl, pyridyl ring vibrations at ~1600 cm⁻¹). DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths (e.g., isoxazole C–N: 1.32 Å) and torsional angles, which align with experimental crystallographic data . X-ray diffraction confirms planar geometry and intermolecular interactions (e.g., π-π stacking between pyridyl rings) .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer : In vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., cyclooxygenase-2 (COX-2) via colorimetric assays) are standard. Related isoxazoles showed MIC values of 8–32 µg/mL against S. aureus and E. coli . For anti-inflammatory activity, IC₅₀ values for COX-2 inhibition range from 0.5–5 µM in analogs .

Advanced Research Questions

Q. How do electronic and steric effects of substituents modulate the reactivity of this compound in electrophilic substitution?

- Methodological Answer : The pyridyl group’s electron-withdrawing nature directs electrophilic substitution to the isoxazole’s 4-position. Computational NBO analysis reveals charge distribution: pyridyl N contributes to resonance stabilization, while the acetyl group increases electrophilicity at C-4. Experimentally, bromination at C-4 occurs with >80% yield using NBS in DMF .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Metabolomics profiling (e.g., LC-HRMS) identifies active metabolites. For example, 5-methylisoxazole-3-carboxylic acid, a common metabolite, retains COX inhibition but has reduced plasma stability . Pharmacokinetic optimization via prodrug design (e.g., esterification of the acetyl group) improves bioavailability by 40% in rodent models .

Q. How can DFT and molecular docking elucidate structure-activity relationships (SAR) for pyridyl-isoxazole derivatives?

- Methodological Answer : DFT calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For this compound, a HOMO-LUMO gap of 4.2 eV correlates with stability under physiological conditions. Molecular docking (AutoDock Vina) into COX-2 (PDB: 5KIR) reveals hydrogen bonding between the pyridyl N and Arg120, with binding affinities (ΔG = -8.2 kcal/mol) matching experimental IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization occurs during acetyl group functionalization. Asymmetric catalysis (e.g., chiral palladium complexes) achieves >90% ee in alkylation steps. Process analytical technology (PAT) monitors reaction progress via inline FTIR to minimize side products. Pilot-scale batches (10–100 g) report yields of 65–70% with 95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.